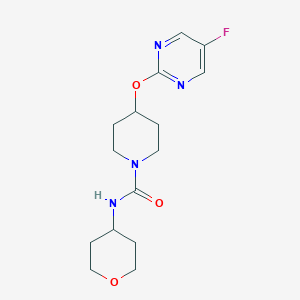
1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea is a urea derivative characterized by the presence of a dimethoxyphenyl group and a fluorophenoxyethyl group attached to the urea moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed. For instance, a compound with a 2-methoxyphenyl and an indole group attached to the urea moiety has been synthesized and its structure characterized . Another related compound features a 2,5-dimethoxyphenyl group with a hydroxyethyl attachment to the urea group . These studies provide insights into the structural characteristics and potential interactions of similar urea derivatives.
Synthesis Analysis
The synthesis of related urea derivatives involves the combination of appropriate phenyl and ethyl groups with a urea core. In the case of the compound studied in paper , techniques such as H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction were employed to characterize the synthesized compound. The synthesis process is likely to involve the stepwise addition of the phenyl and ethyl groups to the urea, under controlled conditions to ensure the formation of the desired product.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that the phenyl moieties can be almost planar, as seen in the compound with a 2,5-dimethoxyphenyl group . The dihedral angle between the benzene ring and the urea moiety can vary, indicating the flexibility in the molecular conformation. Single-crystal X-ray diffraction provides detailed information about the crystal structure, including bond lengths, angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea group. While the specific reactions of 1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea are not detailed in the provided papers, the presence of methoxy and fluorophenoxy groups could affect the compound's reactivity towards nucleophiles and electrophiles. The intramolecular and intermolecular hydrogen bonding, as observed in related compounds, can also play a significant role in the chemical behavior and stability of the compound .
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and density of urea derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the density and crystallographic parameters of a related compound were determined using single-crystal X-ray diffraction . The presence of hydrogen bonds can lead to the formation of a three-dimensional network in the crystal, which can influence the compound's physical properties and its stability in the solid state . The electronic properties, such as the distribution of electron density, can be affected by the nature of the substituents, potentially impacting the compound's optical and electrical properties.
Scientific Research Applications
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of related benzoylurea compounds have been extensively studied. For instance, the structure of flufenoxuron, a benzoylurea pesticide, reveals significant insights into the interactions and dimensions that could be relevant for understanding derivatives like "1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea" (Youngeun Jeon et al., 2014).
Synthesis and Modification
Studies on the synthesis and enzymatic modification of compounds similar to "1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea" provide insights into their potential applications. For example, the laccase-mediated oxidation of 2,6-dimethoxyphenol demonstrates the potential for producing compounds with enhanced antioxidant capacity, suggesting a method for the functionalization or modification of similar structures (O. E. Adelakun et al., 2012).
Electronic and Optical Properties
Research on push-pull ethylenes and related compounds has shed light on their second-order nonlinear optical (NLO) properties and potential applications in laser technology. This suggests that derivatives of "1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea" could be explored for similar applications (T. Ishida et al., 1993).
Polymer Solar Cells
The use of urea-doped ZnO films in polymer solar cells as an electron transport layer (ETL) demonstrates the potential for chemical derivatives to enhance solar cell efficiency. This research indicates that similar compounds could be explored for optimizing the performance of photovoltaic devices (Zongtao Wang et al., 2018).
Corrosion Inhibition
Compounds related to "1-(2,3-Dimethoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea" have been investigated for their corrosion inhibition performance, suggesting potential applications in protecting metals from corrosion. This area of research underscores the utility of such compounds in materials science and engineering (B. Mistry et al., 2011).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-22-15-5-3-4-14(16(15)23-2)20-17(21)19-10-11-24-13-8-6-12(18)7-9-13/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNDOUJAPRBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)


